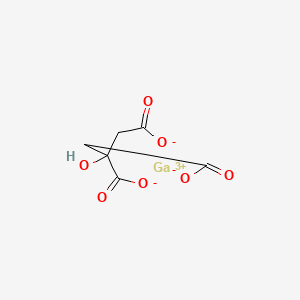![molecular formula C26H31N3O3 B10776414 Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate](/img/structure/B10776414.png)
Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate is a complex organic compound that belongs to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a diaminomethyl group, a pyrrolidin-3-yloxyphenyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the naphthalene ring system: This can be achieved through a Friedel-Crafts acylation reaction followed by reduction.
Introduction of the diaminomethyl group: This step involves the use of a suitable amine and formaldehyde under reductive amination conditions.
Attachment of the pyrrolidin-3-yloxyphenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the ethyl ester: This is typically achieved through esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, affecting cellular signaling pathways.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparación Con Compuestos Similares
Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate can be compared with other stilbene derivatives, such as:
Resveratrol: Known for its antioxidant properties and potential health benefits.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Combretastatin: Known for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H31N3O3 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate |
InChI |
InChI=1S/C26H31N3O3/c1-2-31-26(30)24(19-7-9-22(10-8-19)32-23-11-12-29-16-23)14-17-3-4-18-5-6-20(25(27)28)15-21(18)13-17/h3-10,13,15,23-25,29H,2,11-12,14,16,27-28H2,1H3 |
Clave InChI |
LOYXUXZQQVEADT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC2=C(C=C1)C=CC(=C2)C(N)N)C3=CC=C(C=C3)OC4CCNC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one](/img/structure/B10776333.png)
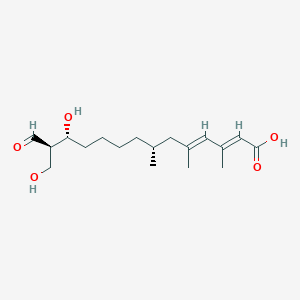
![1-(2-{[(6-Amino-2-Methylpyridin-3-Yl)methyl]amino}ethyl)-6-Chloro-3-[(2,2-Difluoro-2-Pyridin-2-Ylethyl)amino]-1,4-Dihydropyrazin-2-Ol](/img/structure/B10776347.png)
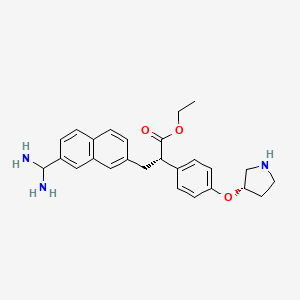
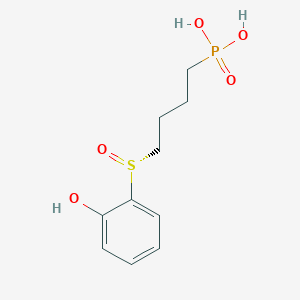
![[(2R)-1-[(2S)-2-[[(2S,3S)-1-Chloro-6-(diaminomethylideneamino)-2-hydroxyhexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]azanium](/img/structure/B10776362.png)
![(3Z,6S)-6-Chloro-1-(2-{[(5-chloro-1-benzothiophen-3-yl)methyl]amino}ethyl)-3-({2-[(2R)-2-piperidinyl]ethyl}imino)-2-piperazinol](/img/structure/B10776364.png)
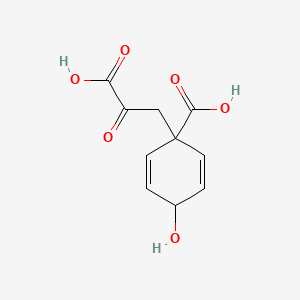
![(2s,3s)-4-Cyclopropyl-3-{(3r,5r)-3-[2-Fluoro-4-(Methylsulfonyl)phenyl]-1,2,4-Oxadiazolidin-5-Yl}-1-[(3s)-3-Fluoropyrrolidin-1-Yl]-1-Oxobutan-2-Amine](/img/structure/B10776372.png)
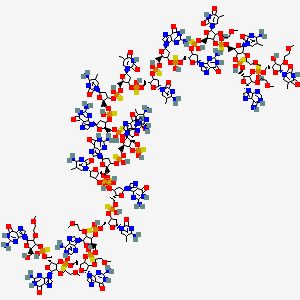
![Iron(4+);2-[[2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate](/img/structure/B10776384.png)


